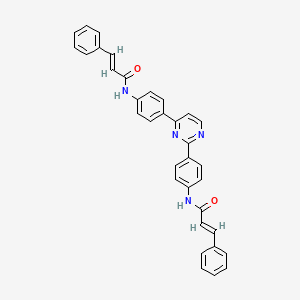
(2E,2'E)-N,N'-(pyrimidine-2,4-diyldibenzene-4,1-diyl)bis(3-phenylprop-2-enamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE is a complex organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as precursors in the synthesis of various pharmacologically active compounds. This particular compound features a conjugated system of double bonds and aromatic rings, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE typically involves the Claisen-Schmidt condensation reaction. This reaction is a key method for forming 1,3-diphenyl-2-propene-1-ones (chalcones) from suitable acetophenones and benzaldehydes . The reaction conditions generally include:
Reactants: Acetophenone derivatives and benzaldehyde derivatives.
Catalyst: Sodium hydroxide (NaOH) in ethanol.
Temperature: Room temperature.
Reaction Time: Approximately 20 hours.
The reaction mixture is then poured into ice-cold water, and the pH is adjusted to around 2 using hydrochloric acid (HCl). The resulting solid is separated, dissolved in dichloromethane (CH₂Cl₂), washed with a saturated solution of sodium bicarbonate (NaHCO₃), and evaporated to dryness. The residue is recrystallized from a methanol/chloroform mixture to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale chalcone synthesis can be applied. These methods typically involve:
Batch or continuous flow reactors: to control reaction conditions precisely.
Purification techniques: such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE has several scientific research applications:
Biology: Exhibits biological activities such as anti-inflammatory, antimitotic, and antimalarial properties.
Medicine: Potential use in developing new pharmaceuticals due to its diverse biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer processes, which can affect cellular functions. It may interact with enzymes, receptors, and other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one (DPNP)
- (2E,2’E)-3,3’-(1,4-Phenylene)bis(1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one)
Uniqueness
(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE is unique due to its specific structural features, including the presence of multiple aromatic rings and a conjugated system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C34H26N4O2 |
|---|---|
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
(E)-3-phenyl-N-[4-[2-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]pyrimidin-4-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C34H26N4O2/c39-32(21-11-25-7-3-1-4-8-25)36-29-17-13-27(14-18-29)31-23-24-35-34(38-31)28-15-19-30(20-16-28)37-33(40)22-12-26-9-5-2-6-10-26/h1-24H,(H,36,39)(H,37,40)/b21-11+,22-12+ |
InChI-Schlüssel |
NXOCDZRJVVBWIB-XHQRYOPUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)NC(=O)/C=C/C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)NC(=O)C=CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide](/img/structure/B11546548.png)
![3-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11546551.png)
![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline](/img/structure/B11546558.png)
![4-chloro-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546561.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}methanesulfonamide](/img/structure/B11546563.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11546565.png)
![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11546568.png)
![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11546576.png)
![2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol)](/img/structure/B11546584.png)
![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11546597.png)
![ethyl {2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11546602.png)
![2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl benzoate](/img/structure/B11546613.png)
![N'-(Propan-2-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11546629.png)
![Acetic acid, [3-(2,4-dimethyl-5-oxazolylcarbonyl)-5-benzofuryl] ester](/img/structure/B11546634.png)
